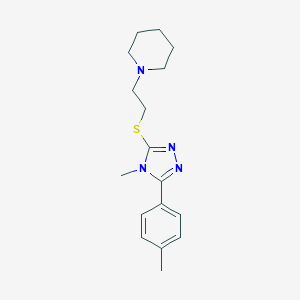
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential use in various biomedical applications, including drug development and disease treatment.
Mécanisme D'action
The mechanism of action of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. Additionally, it has been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of various fungi and bacteria. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide in lab experiments include its potent activity against various diseases and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide. One potential direction is to investigate its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a chemical compound with significant potential for use in various biomedical applications. Its potent activity against various diseases and its ability to inhibit specific enzymes and signaling pathways make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide involves the reaction between 4-methylbenzyl chloride and 2-(1-piperidinyl)ethylamine in the presence of triethylamine. The resulting product is then treated with sodium azide and hydrazine hydrate to form the desired 1,2,4-triazole compound. Finally, the compound is reacted with sulfur to obtain the sulfide derivative.
Applications De Recherche Scientifique
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide has been extensively studied for its potential use in various biomedical applications. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C17H24N4S |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethyl]piperidine |
InChI |
InChI=1S/C17H24N4S/c1-14-6-8-15(9-7-14)16-18-19-17(20(16)2)22-13-12-21-10-4-3-5-11-21/h6-9H,3-5,10-13H2,1-2H3 |
Clé InChI |
UGRAYQNMRHUQBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCCN3CCCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCCN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275045.png)
![methyl 2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275063.png)
![Diethyl 3-methyl-5-{[(4-phenyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B275066.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B275068.png)
![Diethyl 5-{[(3-chloroanilino)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B275073.png)
![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275081.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![3-allyl-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275086.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![methyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275095.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)